

# In-Depth Technical Guide: Methyl 3-amino-4-(trifluoromethyl)benzoate

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## Compound of Interest

Compound Name: Methyl 3-amino-4-(trifluoromethyl)benzoate

Cat. No.: B170562

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This technical guide provides a comprehensive overview of the core physical properties of **Methyl 3-amino-4-(trifluoromethyl)benzoate**, a key building block in medicinal chemistry. This document outlines its known physical characteristics, a detailed experimental protocol for its synthesis, and logical workflows for its preparation and purification. The strategic incorporation of the trifluoromethyl group can significantly enhance the pharmacological properties of a molecule, making this compound a valuable intermediate in the development of novel therapeutics.<sup>[1][2][3][4]</sup>

## Core Physical and Chemical Properties

**Methyl 3-amino-4-(trifluoromethyl)benzoate** is a solid at room temperature.<sup>[5]</sup> While extensive experimental data on its physical properties is not widely available, the following table summarizes the key known and predicted values.

Property	Value	Source
CAS Number	126541-82-0	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a>
Molecular Formula	C <sub>9</sub> H <sub>8</sub> F <sub>3</sub> NO <sub>2</sub>	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[10]</a>
Molecular Weight	219.16 g/mol	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[10]</a>
Physical Form	Solid	<a href="#">[5]</a>
Boiling Point	294.1±40.0 °C at 760 mmHg (Predicted)	<a href="#">[6]</a>
Melting Point	No data available	<a href="#">[14]</a>
Density	No data available	
Water Solubility	No data available	<a href="#">[6]</a> <a href="#">[14]</a>

## Synthesis of Methyl 3-amino-4-(trifluoromethyl)benzoate

A common and effective method for the synthesis of methyl esters from carboxylic acids is the Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. The following protocol describes a likely procedure for the synthesis of **Methyl 3-amino-4-(trifluoromethyl)benzoate** from 3-amino-4-(trifluoromethyl)benzoic acid. This protocol is adapted from established methods for the synthesis of structurally similar compounds.[\[15\]](#)[\[16\]](#)[\[17\]](#)

## Experimental Protocol: Fischer Esterification

Materials:

- 3-amino-4-(trifluoromethyl)benzoic acid
- Anhydrous Methanol (CH<sub>3</sub>OH)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>) or Thionyl Chloride (SOCl<sub>2</sub>)
- Saturated aqueous solution of Sodium Bicarbonate (NaHCO<sub>3</sub>)

- Ethyl Acetate (EtOAc)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator

#### Procedure:

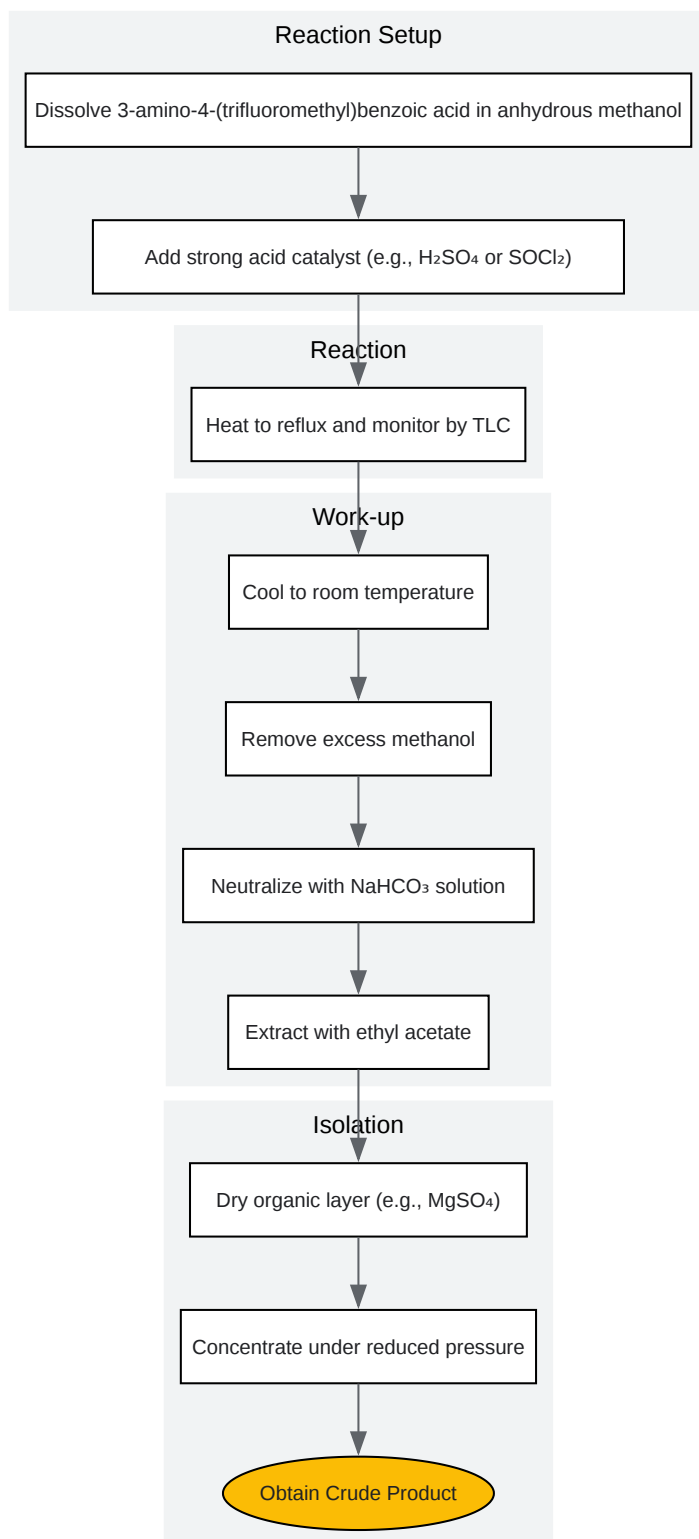
- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 3-amino-4-(trifluoromethyl)benzoic acid in an excess of anhydrous methanol (e.g., 25 mL per gram of carboxylic acid).
- **Catalyst Addition:** While stirring the solution, carefully add a catalytic amount of a strong acid. Two common options are:
  - **Sulfuric Acid:** Slowly add concentrated sulfuric acid (e.g., 0.1 to 0.5 equivalents) to the methanolic solution.
  - **Thionyl Chloride:** Cool the solution in an ice bath and slowly add thionyl chloride (e.g., 1.1 to 2.2 equivalents) dropwise. This in situ generates the acid catalyst.[\[15\]](#)[\[16\]](#)[\[17\]](#)
- **Reflux:** Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-6 hours).[\[16\]](#)
- **Work-up:**
  - Allow the reaction mixture to cool to room temperature.

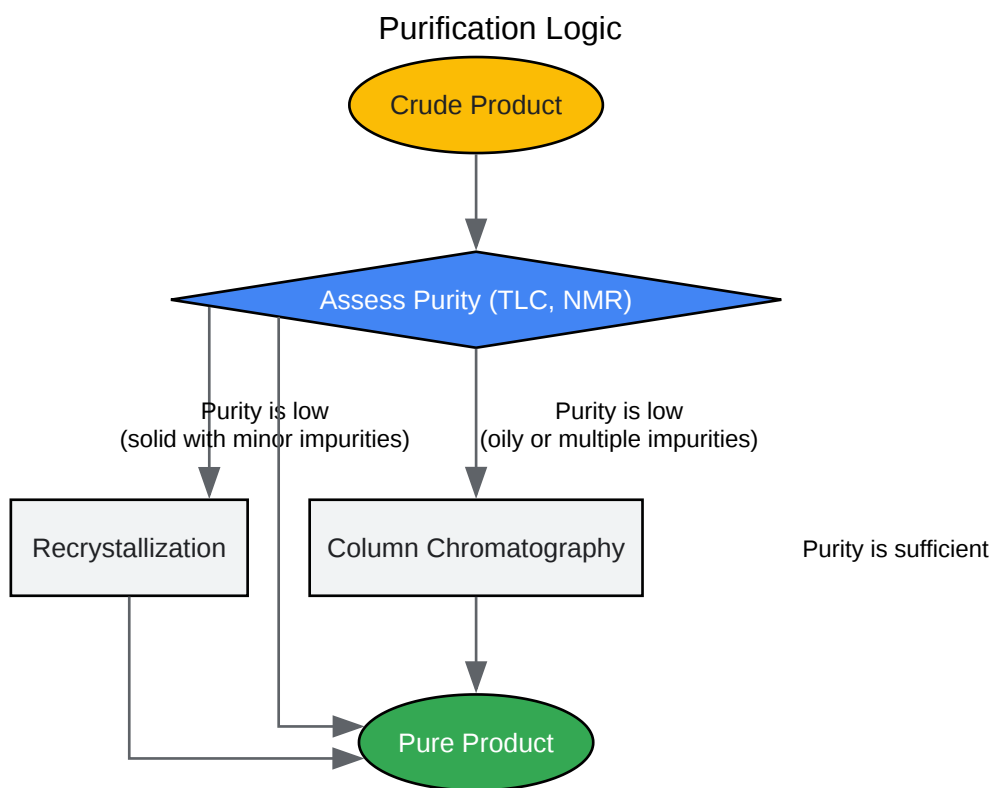
- Remove the excess methanol under reduced pressure using a rotary evaporator.
- Carefully neutralize the acidic residue by adding a saturated aqueous solution of sodium bicarbonate until the cessation of gas evolution (CO<sub>2</sub>).
- Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
- Isolation:
  - Combine the organic extracts and wash with brine (saturated NaCl solution).
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
  - Filter off the drying agent.
  - Concentrate the filtrate under reduced pressure to yield the crude **Methyl 3-amino-4-(trifluoromethyl)benzoate**.
- Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

## Experimental and Logical Workflows

The following diagrams illustrate the key workflows for the synthesis and purification of **Methyl 3-amino-4-(trifluoromethyl)benzoate**.

## Synthesis Workflow: Fischer Esterification





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